Reparixin sal de L-lisina

Descripción general

Descripción

La sal de L-lisina de Reparixina es un antagonista alostérico potente y no competitivo de los receptores de interleucina-8 alfa (CXCR1) y beta (CXCR2). Estos receptores se expresan principalmente en neutrófilos y juegan un papel crucial en la mediación de la migración de neutrófilos a sitios de inflamación. La sal de L-lisina de Reparixina se ha estudiado por su potencial para inhibir las respuestas inflamatorias y el crecimiento tumoral .

Aplicaciones Científicas De Investigación

La sal de L-lisina de Reparixina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Biología: Se ha investigado por sus efectos sobre la migración y la apoptosis de los neutrófilos, así como su potencial para reducir la inflamación y promover la recuperación en modelos de lesión de la médula espinal y accidente cerebrovascular isquémico

Medicina: Se ha estudiado por su potencial para tratar afecciones como la neumonía grave por COVID-19, el cáncer de mama metastásico y otras enfermedades inflamatorias

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías inflamatorias y las células madre cancerosas

Mecanismo De Acción

La sal de L-lisina de Reparixina ejerce sus efectos mediante la unión no competitiva a los receptores de interleucina-8 CXCR1 y CXCR2. Esta unión bloquea los receptores en una conformación inactiva, suprimiendo así las cascadas de señalización intracelular inducidas por el receptor y las respuestas celulares. La inhibición de estos receptores reduce la migración de neutrófilos, la inflamación y el crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

Reparixin L-lysine salt interacts with the CXCR1 and CXCR2 chemokine receptors, which are specific receptors for the chemokine interleukin-8 . These receptors are primarily expressed in neutrophils, where they mediate neutrophil migration to the site of inflammation . Reparixin L-lysine salt blocks a range of activities related to IL-8 signaling, including leukocyte recruitment .

Cellular Effects

Reparixin L-lysine salt has a profound impact on various types of cells and cellular processes. It inhibits the migration of rodent neutrophils induced by CXCL1, CXCL2, CXCL8, and CINC-1 . It also inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . Furthermore, it selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models .

Molecular Mechanism

Reparixin L-lysine salt exerts its effects at the molecular level through a non-competitive allosteric interaction with CXCR1 and CXCR2 . By blocking CXCR1 and CXCR2 in an inactive conformation, it suppresses receptor-induced intracellular signaling cascades and cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of Reparixin L-lysine salt vary with different dosages . For instance, in a mouse model, treatment of Reparixin L-lysine salt after injury significantly suppressed secondary degeneration by reducing CXC8-dependent oligodendrocyte apoptosis, migration to the injury site of neutrophils, and ED-1-positive cells .

Metabolic Pathways

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with enzymes or cofactors within these pathways .

Transport and Distribution

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with transporters or binding proteins within these pathways .

Subcellular Localization

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

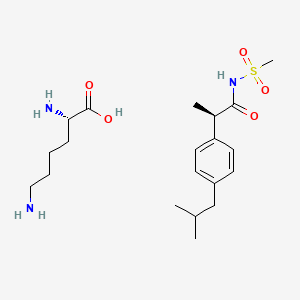

La sal de L-lisina de Reparixina se sintetiza mediante una serie de reacciones químicas que involucran el acoplamiento del ácido (2S)-2,6-diaminohexanoico con la (2R)-2-[4-(2-metilpropil)fenil]-N-metilsulfonilpropanamida. Las condiciones de reacción típicamente involucran el uso de solventes como dimetilsulfóxido (DMSO) y etanol, con calentamiento suave para mejorar la solubilidad .

Métodos de producción industrial

La producción industrial de sal de L-lisina de Reparixina involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma de polvo y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La sal de L-lisina de Reparixina experimenta interacciones alostéricas no competitivas con CXCR1 y CXCR2, bloqueando estos receptores en una conformación inactiva. Esta supresión de las cascadas de señalización intracelular inducidas por el receptor y las respuestas celulares es un mecanismo de reacción clave .

Reactivos y condiciones comunes

La síntesis de sal de L-lisina de Reparixina involucra reactivos como ácido (2S)-2,6-diaminohexanoico y (2R)-2-[4-(2-metilpropil)fenil]-N-metilsulfonilpropanamida. Las reacciones se llevan a cabo típicamente en solventes como DMSO y etanol, con calentamiento suave para mejorar la solubilidad .

Principales productos formados

El principal producto formado a partir de estas reacciones es la propia sal de L-lisina de Reparixina, que es un potente inhibidor de CXCR1 y CXCR2 .

Comparación Con Compuestos Similares

La sal de L-lisina de Reparixina es única en su inhibición potente y específica de CXCR1 y CXCR2. Los compuestos similares incluyen:

SB225002: Un antagonista selectivo de CXCR2 que inhibe la migración de neutrófilos pero no se dirige a CXCR1.

SCH527123: Un antagonista dual de CXCR1/CXCR2 con propiedades antiinflamatorias similares.

La sal de L-lisina de Reparixina destaca por su alta especificidad y potencia en la inhibición de CXCR1 y CXCR2, lo que la convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433019 | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-93-7 | |

| Record name | Reparixin lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPARIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)